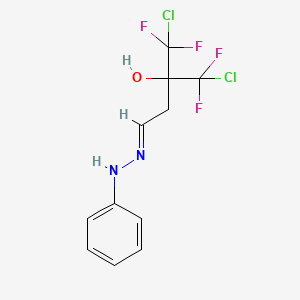![molecular formula C13H16O4 B14340119 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid CAS No. 106797-56-2](/img/structure/B14340119.png)
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . . This compound is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the oxidation of 4-isobutylacetophenone and subsequent purification through crystallization or distillation . The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Scientific Research Applications
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory conditions.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but different chemical structure.
Uniqueness
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is unique due to its specific hydroxyl group at the alpha position, which may contribute to its distinct pharmacological properties . This structural feature differentiates it from other NSAIDs and may influence its efficacy and safety profile .
Properties
CAS No. |
106797-56-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-[4-(2-hydroxy-2-methylpropanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,17)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7,17H,5,8H2,1-2H3,(H,14,15) |
InChI Key |
WNFYJWMBXGASPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



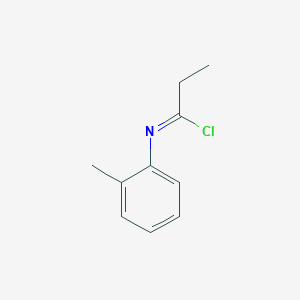
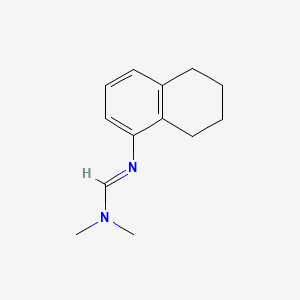
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
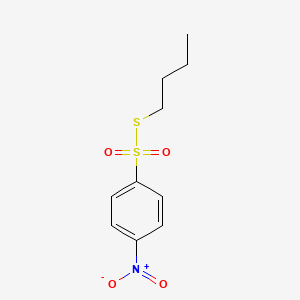
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
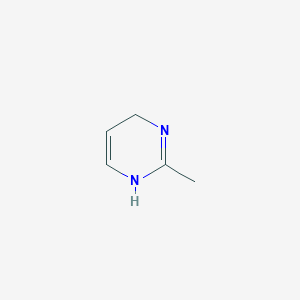

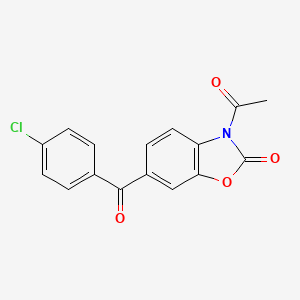
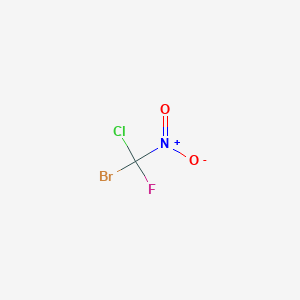
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

